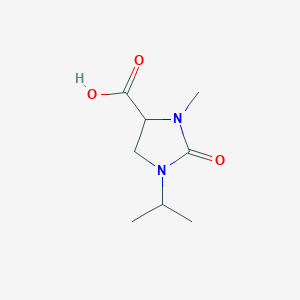
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde
Übersicht
Beschreibung
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring, along with a carbaldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde typically involves a multi-step process. One common method includes the following steps :
Grignard Reaction: The process begins with a Grignard reaction involving 4-fluorophenyl magnesium halide and a 5-substituted phthalide in an ether solvent. This reaction forms a 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone intermediate.
Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclization: Finally, a cyclization reaction is carried out to produce the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Both compounds contain a fluorophenyl group, but 4-fluoronitrobenzene has a nitro group instead of an isobenzofuran ring.
4-Fluoroamphetamine: This compound also contains a fluorophenyl group but differs in its structure and pharmacological properties.
Flunarizine: Although structurally different, flunarizine shares some pharmacological properties with this compound.
Eigenschaften
Molekularformel |
C15H11FO2 |
|---|---|
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2 |
InChI-Schlüssel |
KZYLEFYMGWMDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Carboxy-7-mercapto-5-methyl-s-triazolo[1,5-a]pyrimidine](/img/structure/B8369255.png)


![Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8369279.png)

![2-But-3-ynyl-4-chloro-benzo[d]thiazole](/img/structure/B8369289.png)





![2-(3-Fluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8369328.png)

